molecular formula C16H25ClFNO B144303 (S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride CAS No. 127126-22-1

(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride

Cat. No.: B144303
CAS No.: 127126-22-1
M. Wt: 301.83 g/mol
InChI Key: FKUVCCNCUAFKAH-YDALLXLXSA-N
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Description

(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride is a useful research compound. Its molecular formula is C16H25ClFNO and its molecular weight is 301.83 g/mol. The purity is usually 95%.
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Biological Activity

(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, commonly referred to as (S)-UH-301, is a fluorinated compound that has garnered significant attention in neuropharmacology due to its selective action on serotonin receptors, particularly the 5-HT1A subtype. This article delves into its biological activity, synthesis, and implications for therapeutic applications.

  • Molecular Formula : C₁₆H₂₅ClFNO
  • Molecular Weight : 301.83 g/mol
  • CAS Number : 127126-22-1
  • Purity : Typically ≥95% .

This compound acts primarily as a selective antagonist of the 5-HT1A receptor. This receptor is crucial in modulating various physiological processes, including mood regulation, anxiety, and pain perception. The compound's unique structure, featuring a fluorine atom and a hydroxyl group, enhances its pharmacological properties, increasing its receptor binding affinity and metabolic stability compared to non-fluorinated analogs .

Antinociceptive Properties

Research indicates that (S)-UH-301 exhibits significant antinociceptive effects , suggesting its potential utility in pain management. In animal models, it has been shown to influence neurotransmitter release and modulate pain pathways, which could be beneficial in developing new analgesics .

Interaction with Other Compounds

Studies have demonstrated that this compound can interact synergistically with other analgesics or antidepressants. This interaction may enhance the therapeutic effects of these drugs by modulating serotonin receptor activity .

Comparative Analysis with Related Compounds

The following table summarizes key comparisons between (S)-UH-301 and structurally similar compounds:

Compound NameStructure FeaturesUnique Attributes
8-Hydroxy-2-(di-n-propylamino)tetralinHydroxyl group, dipropylaminoNon-fluorinated; acts as a potent 5-HT1A agonist
5-Hydroxytryptamine (Serotonin)Indole structureNatural neurotransmitter; broader receptor activity
R(+)-UH-301Similar core structurePotent agonist at 5-HT1A; different enantiomeric form

The distinct fluorinated structure of (S)-UH-301 enhances its efficacy at the 5-HT1A receptor compared to non-fluorinated analogs .

Synthesis and Efficacy Studies

In a study published in the Journal of Medicinal Chemistry, various derivatives of (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin were synthesized and evaluated for their affinity to rat brain 5-HT1A receptors. The research revealed varying degrees of intrinsic activity among these compounds, ranging from full agonists to antagonists. Notably, modifications to the N-propyl groups significantly influenced both efficacy and affinity for the receptors .

Implications for Psychiatric Disorders

Given its action on serotonin receptors, (S)-UH-301 is being explored for potential applications in treating psychiatric disorders such as depression and anxiety. Its ability to modulate serotonin pathways suggests it could serve as a valuable tool in understanding and developing treatments for these conditions .

Scientific Research Applications

Chemical Properties and Structure

(S)-UH-301 has the molecular formula C₁₆H₂₅ClFNO and is characterized by the presence of a fluorine atom and a hydroxyl group, which enhance its pharmacological activity. The compound acts primarily as a selective agonist for the 5-HT1A serotonin receptor, which is implicated in various physiological processes such as mood regulation, anxiety, pain perception, and cognition .

Neuropharmacology

(S)-UH-301's selective action on the 5-HT1A receptor makes it a valuable tool in neuropharmacological studies. Research indicates that it can significantly reduce pain behavior in models of formalin-induced pain in rats, suggesting its potential as an antinociceptive agent . This property positions it as a candidate for further investigation in pain management therapies.

Psychiatric Disorders

The modulation of serotonin receptors is crucial in treating psychiatric disorders. (S)-UH-301's ability to influence neurotransmitter release may offer insights into treatments for conditions like depression and anxiety . Its selective agonism at the 5-HT1A receptor could lead to novel therapeutic strategies that minimize side effects associated with broader-spectrum antidepressants.

Synthesis and Chemical Behavior

The synthesis of (S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride involves several steps that require optimization for yield and purity. The presence of functional groups such as the hydroxyl group allows for hydrogen bonding, enhancing solubility in polar solvents. The fluorine atom contributes to the compound's lipophilicity and metabolic stability .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique attributes of (S)-UH-301:

Compound NameStructure FeaturesUnique Attributes
8-Hydroxy-2-(di-n-propylamino)tetralinHydroxyl group, dipropylaminoNon-fluorinated; acts as a potent 5-HT1A agonist
5-Hydroxytryptamine (Serotonin)Indole structureNatural neurotransmitter; broader receptor activity
R(+)-UH-301Similar core structurePotent agonist at 5-HT1A; different enantiomeric form

The fluorinated structure of (S)-UH-301 enhances its receptor binding affinity compared to non-fluorinated analogs, making it a subject of interest for further pharmacological studies .

Case Studies and Research Findings

Research has documented various studies highlighting the efficacy of (S)-UH-301:

  • A study published in European Neuropsychopharmacology examined the intrinsic efficacy of several 5-HT1A receptor antagonists, including (S)-UH-301, demonstrating its significant effects on rat brain monoamine receptors .
  • Another investigation published in the Journal of Pharmacology and Experimental Therapeutics focused on the pharmacology of (S)-UH-301, revealing its inhibition capabilities concerning other serotonin receptor ligands .

These studies underscore the compound's potential therapeutic applications and its role in advancing our understanding of serotonin receptor dynamics.

Properties

IUPAC Name

(7S)-7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO.ClH/c1-3-9-18(10-4-2)12-5-6-13-14(11-12)16(19)8-7-15(13)17;/h7-8,12,19H,3-6,9-11H2,1-2H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUVCCNCUAFKAH-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)[C@H]1CCC2=C(C=CC(=C2C1)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155410
Record name 5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127126-22-1
Record name 1-Naphthalenol, 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydro-, hydrochloride (1:1), (7S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127126-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127126221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-8-HYDROXY-2-(DIPROPYLAMINO)TETRALIN HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T7773JH5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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